N-[2-(4-methylphenyl)-4-oxo-4H-chromen-7-yl]acetamide
Description
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic coumarin derivative featuring a 4-methylphenyl substituent at position 2 of the coumarin core and an acetamide group at position 6. Coumarins are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-3-5-13(6-4-11)17-10-16(21)15-8-7-14(19-12(2)20)9-18(15)22-17/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSLBKSEVENCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-7-yl]acetamide typically involves the condensation of 4-methylphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Coumarin Core
The target compound’s structure is defined by its substituents at positions 2 and 7. Key analogs and their substituent differences are summarized below:
Key Observations :
- Anti-inflammatory activity : The chloro-phenyl acetamide derivative () exhibits potent anti-inflammatory effects, likely due to electron-withdrawing chlorine enhancing target binding .
- Bulkier substituents : Piperidinyl or ethoxyphenyl groups () improve solubility but may reduce membrane permeability due to increased hydrophilicity .
Anticancer Activity
- Coumarinyloxyacetamides : Derivatives with methoxy or heterocyclic groups (e.g., piperidinyl) show moderate to high anticancer activity, possibly via topoisomerase inhibition .
Anti-inflammatory Activity
- 2-Chloro-2-phenylacetamide analog : Exhibits COX-2 inhibition (IC₅₀ ~5 µM) superior to ibuprofen, attributed to the chloro-phenyl group enhancing hydrophobic interactions .
Antimicrobial Activity
Physicochemical and Structural Analysis
- Crystallography : SHELXL () and Mercury () are used to analyze packing patterns and hydrogen-bonding networks. For example, the 4-methylphenyl group in the target compound may induce steric hindrance, altering crystal symmetry compared to simpler analogs .
- Solubility : Ethoxy or piperidinyl groups () increase water solubility, whereas the 4-methylphenyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) .
Biological Activity
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-7-yl]acetamide is a compound belonging to the class of chromen derivatives, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a chromen-4-one core structure with various substituents that influence its biological properties. The presence of the acetamide group and the 4-methylphenyl moiety contributes to its reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related chromen derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
2. Antioxidant Properties
The antioxidant capacity of chromen derivatives has been extensively studied. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
3. Enzyme Inhibition
this compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating Alzheimer's disease. Studies have reported IC50 values indicating effective inhibition by related compounds.
- Monoamine Oxidase (MAO) : Compounds in this class have shown promise in inhibiting MAO, which is relevant for mood disorders and neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is relevant for cognitive health.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways related to inflammation, apoptosis, and cell proliferation.
Case Studies and Experimental Data
-
Anticancer Activity
- A study evaluated the anticancer potential of several chromen derivatives against various cancer cell lines, including A549 (lung cancer) and A375 (melanoma). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics .
- Inhibitory Effects on Enzymes
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
